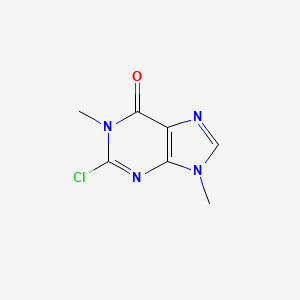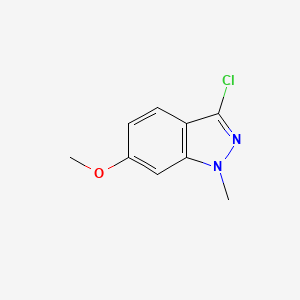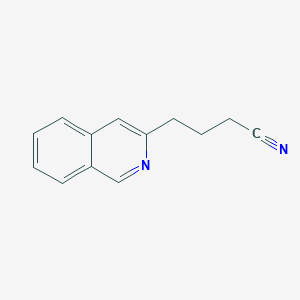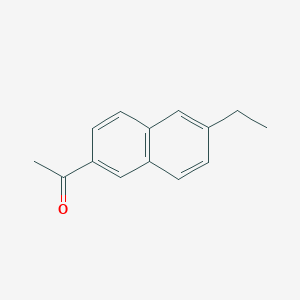
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of a chlorine atom at the second position and two methyl groups at the first and ninth positions of the purine ring. The compound’s structure is significant in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one typically involves the chlorination of 1,9-dimethyl-1H-purin-6(9H)-one. The reaction is carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents. The reaction conditions usually include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Reflux conditions (60-80°C)
Duration: Several hours to ensure complete chlorination
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropurine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted purine derivatives.
Oxidation: Formation of oxo-purine derivatives.
Reduction: Formation of dihydropurine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The chlorine atom and methyl groups influence the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or interacting with nucleic acids to disrupt their function.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: can be compared with other purine derivatives such as:
1,9-Dimethyl-1H-purin-6(9H)-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Chloro-1H-purin-6(9H)-one: Lacks the methyl groups, affecting its solubility and interaction with biological targets.
2,6-Dichloro-1,9-dimethyl-1H-purin-9-one: Contains an additional chlorine atom, leading to different chemical and biological properties.
The uniqueness of This compound
Eigenschaften
Molekularformel |
C7H7ClN4O |
|---|---|
Molekulargewicht |
198.61 g/mol |
IUPAC-Name |
2-chloro-1,9-dimethylpurin-6-one |
InChI |
InChI=1S/C7H7ClN4O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3 |
InChI-Schlüssel |
IALPKTDYUAJXTF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N=C(N(C2=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B11900104.png)



![Indeno[1,2,3-de]isoquinoline](/img/structure/B11900130.png)





![9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B11900181.png)

![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11900197.png)

